molecular formula C13H8ClFN2O3 B5753618 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No. B5753618
M. Wt: 294.66 g/mol
InChI Key: RNKVTOGYKGPJLB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, also known as CFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. CFNB is a member of the benzamide class of compounds and has a molecular formula of C13H8ClFN2O3.

Scientific Research Applications

Crystal Structure and Biological Activity

2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, a compound with a similar structure to the one , has been synthesized and its crystal structure determined. This compound represents a novel class and has shown preliminary herbicidal activity, specifically inhibiting the growth of barnyard grass at certain concentrations (Li, Wang, Li, & Song, 2008).

Antidiabetic and Antimicrobial Potential

Derivatives of 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide have been synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes. Some derivatives have shown potent inhibitory effects, indicating significant antidiabetic potential. Additionally, certain derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger (Thakal, Singh, & Singh, 2020).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies have been conducted on compounds similar to 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, providing insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the molecular behavior and potential reactivity of these compounds in various applications (Ushakumari et al., 2008).

Antibacterial Studies

Research has been conducted on the synthesis and antibacterial properties of related compounds. This includes 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, which has shown promising results in antibacterial studies, indicating potential applications in combating bacterial infections (Sapari, Yamin, Hasbullah, & Ibrahim, 2014).

properties

IUPAC Name

2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVTOGYKGPJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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